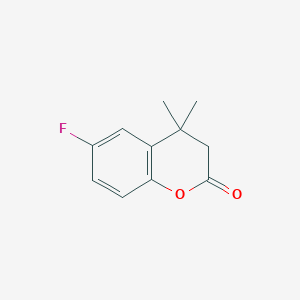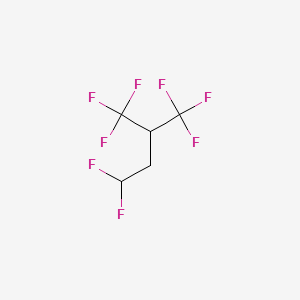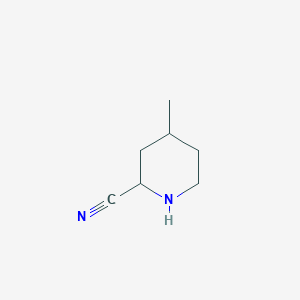
2-Piperidinecarbonitrile, 4-methyl-
Vue d'ensemble
Description
2-Piperidinecarbonitrile, 4-methyl- is an organic compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group (-CN) attached to the second carbon of the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Piperidinecarbonitrile, 4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-2-pyridinecarbonitrile using a palladium catalyst. This method allows for the selective reduction of the pyridine ring to a piperidine ring while retaining the nitrile group . The reaction typically occurs under mild conditions, such as 30-50°C and 6 bar pressure, with the addition of an acidic additive like sulfuric acid to fine-tune the selectivity .
Industrial Production Methods
In industrial settings, the production of 4-methyl-2-piperidinecarbonitrile may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is common in these industrial methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinecarbonitrile, 4-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 4-Methyl-2-piperidineamine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Piperidinecarbonitrile, 4-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-2-piperidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitrile group can interact with active sites in proteins, influencing their function and leading to various biological effects . The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity for specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pyridinecarbonitrile: A precursor in the synthesis of 4-methyl-2-piperidinecarbonitrile, differing by the presence of a pyridine ring instead of a piperidine ring.
2-Piperidinecarbonitrile: Similar structure but lacks the methyl group at the fourth position.
4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring, used in similar synthetic applications.
Uniqueness
2-Piperidinecarbonitrile, 4-methyl- is unique due to its combination of a piperidine ring and a nitrile group, which provides distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-methylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-4H2,1H3 |
Clé InChI |
YDHDNRCXNGNUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC(C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
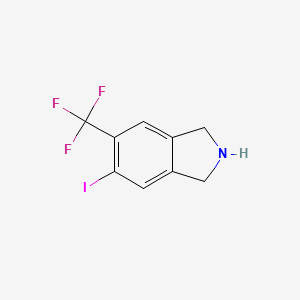
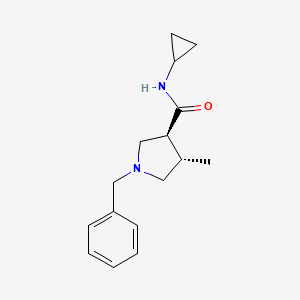
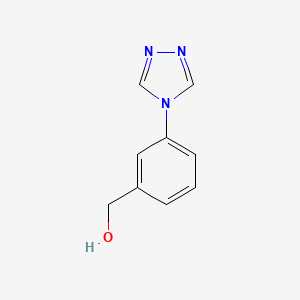
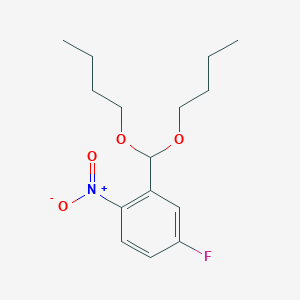

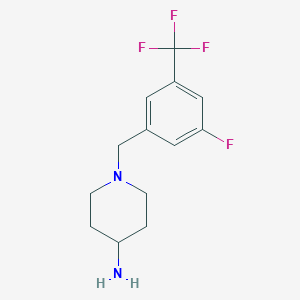
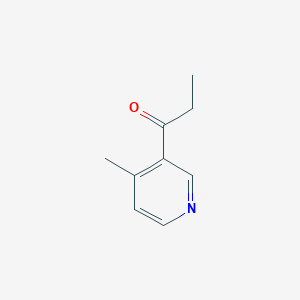
![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)

![1-[(3R)-3-(3,5-Difluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8633178.png)


